

An In-depth Technical Guide to 1-(4-(4-Bromophenoxy)phenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-(4-Bromophenoxy)phenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-(4-(4-Bromophenoxy)phenyl)ethanone**. This diaryl ether derivative serves as a valuable intermediate in the fields of medicinal chemistry, materials science, and agricultural science.

Chemical Structure and Properties

1-(4-(4-Bromophenoxy)phenyl)ethanone, also known by its synonyms 4'-(4-Bromophenoxy)acetophenone and 1-Acetyl-4-(4-bromophenoxy)benzene, is an organic compound featuring a bromophenoxy group linked to an acetophenone moiety. This structure imparts a unique combination of reactivity and stability, making it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	54916-27-7
Molecular Formula	C ₁₄ H ₁₁ BrO ₂
Molecular Weight	291.14 g/mol
Appearance	Pale yellow crystals[1]
Melting Point	69-75 °C[1]
Purity	≥ 99% (HPLC)[1]
Storage Conditions	Store at 0-8 °C[1]

Synthesis

The primary synthetic route to **1-(4-(4-Bromophenoxy)phenyl)ethanone** is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether linkage between an aryl halide and a phenol.[2][3][4] In this case, the reaction involves the coupling of 4-hydroxyacetophenone and 1-bromo-4-iodobenzene (or a similar di-halogenated benzene).

Experimental Protocol: Ullmann Condensation

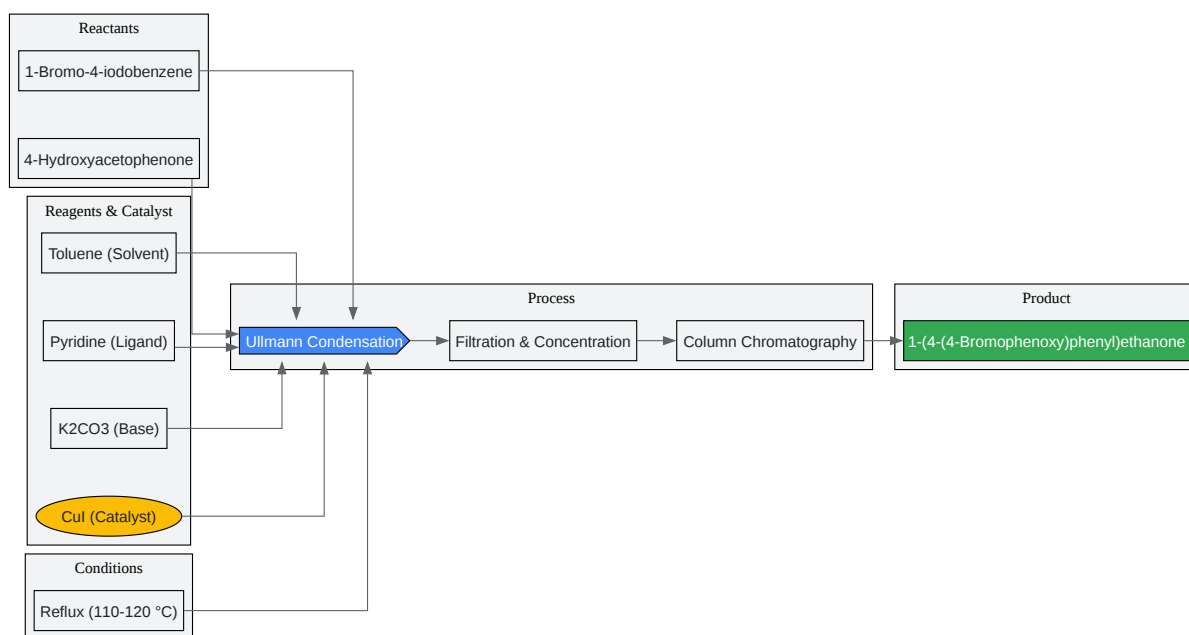
This protocol is a representative procedure based on established Ullmann condensation methodologies.

Materials:

- 4-Hydroxyacetophenone
- 1-Bromo-4-iodobenzene
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃)
- Pyridine (anhydrous)
- Toluene (anhydrous)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), and potassium carbonate (2.0 eq).
- Add anhydrous toluene to the flask to create a stirrable suspension.
- Add copper(I) iodide (0.1 eq) and a catalytic amount of pyridine.
- The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- Purification of the crude product is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford **1-(4-(4-Bromophenoxy)phenyl)ethanone** as a pale yellow solid.



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Caption: Synthesis workflow for **1-(4-(4-Bromophenoxy)phenyl)ethanone**.

Spectroscopic Data

While specific spectroscopic data for **1-(4-(4-Bromophenoxy)phenyl)ethanone** is not readily available in the searched literature, the following tables provide predicted data and data from its precursors, which can aid in the characterization of the final product.

Table 2: Predicted and Precursor ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ ppm) and Multiplicity
1-(4-Bromophenyl)ethanone	7.81-7.85 (m, 2H), 7.64-7.66 (m, 2H), 2.58 (s, 3H)
4-Hydroxyacetophenone	7.90 (d, 2H), 6.90 (d, 2H), 2.55 (s, 3H)
1-(4-(4-Bromophenoxy)phenyl)ethanone (Predicted)	\sim 7.95 (d, 2H, Ar-H ortho to C=O), \sim 7.60 (d, 2H, Ar-H ortho to Br), \sim 7.05 (d, 2H, Ar-H ortho to ether), \sim 7.00 (d, 2H, Ar-H ortho to ether), \sim 2.60 (s, 3H, -CH ₃)

Table 3: Predicted and Precursor ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ ppm)
1-(4-Bromophenyl)ethanone	196.9, 135.8, 131.8, 129.7, 128.2, 26.4
4-Hydroxyacetophenone	198.5, 162.0, 131.5, 130.0, 115.5, 26.0
1-(4-(4-Bromophenoxy)phenyl)ethanone (Predicted)	\sim 197 (C=O), \sim 160 (C-O, acetophenone ring), \sim 155 (C-O, bromophenyl ring), \sim 132 (C-Br), \sim 131 (Ar-C), \sim 130 (Ar-C), \sim 120 (Ar-C), \sim 118 (Ar-C), \sim 26 (-CH ₃)

Table 4: Key IR Absorption Bands (Predicted)

Functional Group	Wavenumber (cm ⁻¹)
C=O (Ketone)	~1680
C-O-C (Aryl Ether)	~1240
C-Br	~600-500
Aromatic C-H	~3100-3000
Aromatic C=C	~1600, 1500

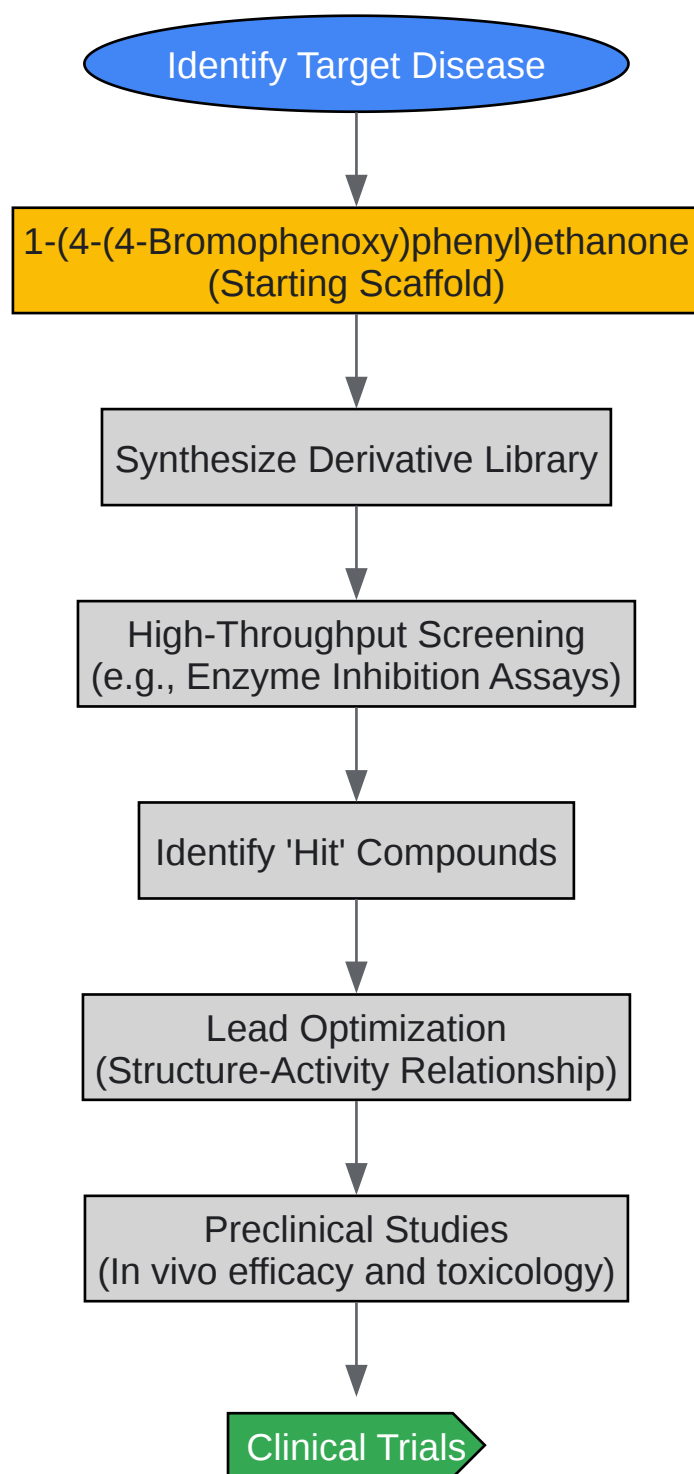
Table 5: Predicted Mass Spectrometry Data

Ion	m/z
[M] ⁺	290/292 (due to Br isotopes)
[M-CH ₃] ⁺	275/277
[M-COCH ₃] ⁺	247/249

Applications in Drug Discovery and Development

1-(4-(4-Bromophenoxy)phenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs. The diaryl ether motif is a privileged scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.

Derivatives of this compound are also explored in biochemical research for their potential as enzyme inhibitors. The ketone functionality can be a site for further chemical modification to introduce pharmacophores that interact with the active sites of enzymes.



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Caption: Logical workflow for drug discovery using the target scaffold.

Other Applications

Beyond pharmaceuticals, **1-(4-(4-Bromophenoxy)phenyl)ethanone** finds utility in:

- **Materials Science:** Its structure allows for incorporation into polymer matrices, contributing to the production of specialty polymers with enhanced thermal and mechanical properties. The bromine atom also makes it a candidate for use in flame retardants.[1]
- **Agricultural Chemistry:** It serves as a building block in the formulation of agrochemicals, including herbicides and pesticides.[1]

Conclusion

1-(4-(4-Bromophenoxy)phenyl)ethanone is a valuable and versatile chemical intermediate with significant potential across multiple scientific disciplines. Its synthesis via the Ullmann condensation is a well-established method, and its unique chemical structure makes it an attractive starting point for the development of novel pharmaceuticals, advanced materials, and agrochemicals. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.

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